(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
The compound (1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic molecule that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Construction of the Bicyclic Structure: The bicyclic core can be synthesized via a series of cyclization reactions, often involving intramolecular nucleophilic substitution or cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which (1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This can lead to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-3-[3-(2-hydroxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-3-[3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of (1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22-13-8-7-12(18(22)24)10-23(11-13)19(25)16-9-15(20-21-16)14-5-3-4-6-17(14)26-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,21)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICKKPDQRZLCW-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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